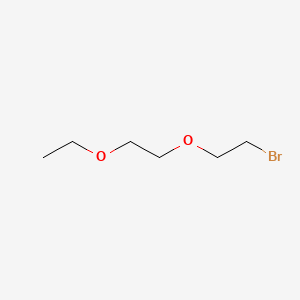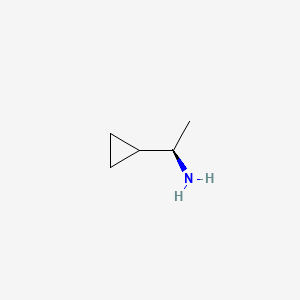
1,4-ジメチル-1H-ピラゾール-3-カルボン酸
概要
説明
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms, with methyl groups at positions 1 and 4 and a carboxylic acid group at position 3.
科学的研究の応用
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
Target of Action
Pyrazole derivatives, which include 1,4-dimethyl-1h-pyrazole-3-carboxylic acid, are known to bind with high affinity to multiple receptors . This suggests that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially lead to changes in the biological system where 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is active.
Biochemical Pathways
It is known that pyrazole derivatives can have diverse biological activities , suggesting that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is soluble in dmso and methanol to some extent , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may have similar effects.
Action Environment
It is known to be stable under dry conditions and at room temperature . This suggests that environmental factors such as temperature and humidity may influence the action and stability of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate under reflux conditions yields 1,4-dimethyl-1H-pyrazole-3-carboxylic acid .
Industrial Production Methods
Industrial production of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.
類似化合物との比較
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group at position 5 instead of 4.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Methyl groups at positions 1 and 3, with a carboxylic acid group at position 4.
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group at position 1 and methyl groups at positions 3 and 5
These compounds share structural similarities but differ in their specific substituents and positions, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
1,4-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQFCGAORZRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416035 | |
| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89202-89-1 | |
| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)












